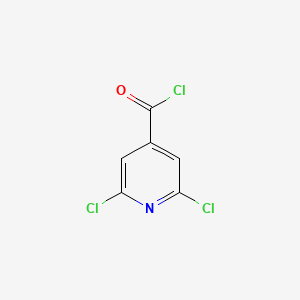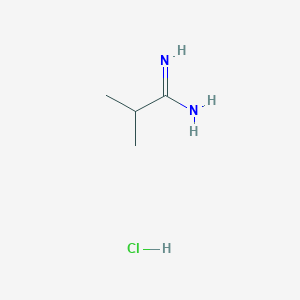
3,4-二氯-2-氟苯胺
描述
3,4-Dichloro-2-fluoroaniline is a chemical compound that is part of a broader class of substances known as halogenated anilines. These compounds are characterized by the presence of halogen atoms (such as chlorine and fluorine) attached to an aniline structure. The specific arrangement of halogens in 3,4-dichloro-2-fluoroaniline suggests potential applications in various chemical syntheses and possibly in the development of materials with unique properties.
Synthesis Analysis
The synthesis of compounds related to 3,4-dichloro-2-fluoroaniline can involve multiple steps and various chemical reactions. For instance, the synthesis of anionic supramolecular polymers containing 3,4-dichloro-2,5-diamido-substituted pyrrole anion dimers is achieved by linking two 2,5-diamido,3,4-dichloropyrrole units via substituted benzene rings. The pyrrole groups deprotonate in the presence of tetrabutylammonium fluoride, leading to the formation of polyanionic chains through an "orthogonal" hydrogen-bonding array .
Molecular Structure Analysis
The molecular structure of halogenated anilines, including 3,4-dichloro-2-fluoroaniline, is crucial in determining their physical and chemical properties. For example, the crystal and molecular structure of a related compound, 2,6-dibromo-3-chloro-4-fluoroaniline, has been determined to be monoclinic with specific intra- and intermolecular hydrogen bonds and dispersive halogen interactions . These structural details are essential for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Chemical reactions involving 3,4-dichloro-2-fluoroaniline and its derivatives can be diverse. For instance, the synthesis of fluoro-substituted polyanilines from fluorine-substituted aniline monomers involves an acid-assisted persulfate initiated polymerization route. This process has been successful for 2- and 3-fluoroanilines, although poly(4-fluoroaniline) undergoes dehalogenation during polymerization . Additionally, nucleophilic reactions of 3-chloro-2-fluoro-2-buten-4-olide, a tetronic acid analogue, involve conjugate addition of hard nucleophiles and vinylic halogen displacement with soft phosphorus nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-dichloro-2-fluoroaniline derivatives are influenced by their molecular structure. The presence of halogen atoms imparts certain characteristics such as reactivity towards nucleophiles, as seen in the synthesis of fluoro-substituted polyanilines . The thermal stability and solubility of these compounds can be assessed using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility tests in various organic solvents . These properties are critical for the practical application of these materials in industrial and pharmaceutical contexts.
科学研究应用
-
Synthesis of (3,4-disfluoro)phenylquione
- Field : Organic Chemistry
- Application : 3,4-Difluoroaniline was used in the synthesis of (3,4-disfluoro)phenylquione .
- Method : The compound was synthesized through the reaction of 3,4-Difluoroaniline and 1,4-benzoquinone .
- Results : The structure of the synthesized compound was verified by (1)H NMR, FTIR and Raman spectra .
-
Degradation by Pseudomonas fluorescens
-
Synthesis of trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .
- Method : The synthesis of TFMP derivatives involves various chemical reactions .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
安全和危害
属性
IUPAC Name |
3,4-dichloro-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTBUEKFZSYXBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382225 | |
| Record name | 3,4-dichloro-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-2-fluoroaniline | |
CAS RN |
886762-39-6 | |
| Record name | 3,4-Dichloro-2-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-dichloro-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dichloro-2-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)
![5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1304006.png)
![1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1304007.png)


